molecular formula C30H28N6O2 B15361533 Cyclopropyl[(3r)-3-({4-[6-Hydroxy-2-(Naphthalen-2-Yl)-1h-Benzimidazol-1-Yl]pyrimidin-2-Yl}amino)piperidin-1-Yl]methanone

Cyclopropyl[(3r)-3-({4-[6-Hydroxy-2-(Naphthalen-2-Yl)-1h-Benzimidazol-1-Yl]pyrimidin-2-Yl}amino)piperidin-1-Yl]methanone

Cat. No.: B15361533
M. Wt: 504.6 g/mol
InChI Key: GQWKCVUFYCHSLR-HSZRJFAPSA-N
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Description

Cyclopropyl[(3R)-3-({4-[6-hydroxy-2-(naphthalen-2-yl)-1H-benzimidazol-1-yl]pyrimidin-2-yl}amino)piperidin-1-yl]methanone (hereafter referred to as Compound A) is a synthetic small molecule with a molecular formula of C₃₀H₂₈N₆O₂ and a molecular weight of 504.58 g/mol . It features a benzimidazole core substituted with a naphthalen-2-yl group at position 2 and a hydroxyl group at position 5. The pyrimidin-2-ylamino moiety bridges the benzimidazole to a piperidine ring, which is further functionalized with a cyclopropylmethanone group. This structure confers chirality, with a single chiral center at the piperidine C3 position .

Compound A’s design leverages the benzimidazole scaffold, a common pharmacophore in kinase inhibitors and anticancer agents, while the naphthalenyl and cyclopropyl groups enhance hydrophobic interactions and metabolic stability .

Properties

Molecular Formula

C30H28N6O2

Molecular Weight

504.6 g/mol

IUPAC Name

cyclopropyl-[(3R)-3-[[4-(6-hydroxy-2-naphthalen-2-ylbenzimidazol-1-yl)pyrimidin-2-yl]amino]piperidin-1-yl]methanone

InChI

InChI=1S/C30H28N6O2/c37-24-11-12-25-26(17-24)36(28(33-25)22-10-7-19-4-1-2-5-21(19)16-22)27-13-14-31-30(34-27)32-23-6-3-15-35(18-23)29(38)20-8-9-20/h1-2,4-5,7,10-14,16-17,20,23,37H,3,6,8-9,15,18H2,(H,31,32,34)/t23-/m1/s1

InChI Key

GQWKCVUFYCHSLR-HSZRJFAPSA-N

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)C2CC2)NC3=NC=CC(=N3)N4C5=C(C=CC(=C5)O)N=C4C6=CC7=CC=CC=C7C=C6

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC2)NC3=NC=CC(=N3)N4C5=C(C=CC(=C5)O)N=C4C6=CC7=CC=CC=C7C=C6

Origin of Product

United States

Biological Activity

Cyclopropyl[(3R)-3-({4-[6-Hydroxy-2-(Naphthalen-2-Yl)-1H-Benzimidazol-1-Yl]pyrimidin-2-Yl}amino)piperidin-1-Yl]methanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a cyclopropyl group attached to a piperidine ring, along with pyrimidine and benzimidazole moieties, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₃₀H₂₈N₆O₂
  • Molecular Weight : 504.582 g/mol
  • Chiral Centers : 1

The presence of multiple heterocycles enhances its pharmacological profile, allowing for various interactions with biological targets.

This compound has shown potential in inhibiting specific enzymes and receptors involved in various biological processes:

  • JNK3 Inhibition : The compound has demonstrated strong binding affinity to JNK3 (c-Jun N-terminal kinase 3), a key player in neuronal apoptosis. It has been noted for its cell-protective effects against neuronal cell death, indicating potential applications in neurodegenerative diseases .
  • Antitumor Activity : Similar compounds have exhibited antitumor properties, suggesting that this compound may also possess anticancer effects due to its structural similarities to known kinase inhibitors.
  • Antimicrobial Properties : The naphthalene and benzimidazole components are associated with various antimicrobial activities, which may extend to this compound as well.

Biological Activity Data

The following table summarizes the biological activities associated with this compound and structurally related compounds:

Compound NameStructural FeaturesBiological Activity
Cyclopropyl[(3R)-3-{...}]Cyclopropyl + piperidine + pyrimidine + benzimidazoleJNK3 inhibition, potential neuroprotective effects
4-(Cyclopropyl)benzamideCyclopropyl group attached to an amideAntitumor activity
Naphthalenesulfonamide derivativesNaphthalene core with sulfonamideAntimicrobial properties
Pyrimidine-based kinase inhibitorsPyrimidine ring with various substituentsAnticancer effects

Case Studies and Research Findings

Recent studies have provided insights into the compound's biological activity:

  • Neuroprotective Effects : A study indicated that the compound significantly reduced apoptosis in neuronal cells exposed to stressors, highlighting its potential as a therapeutic agent for neurodegenerative conditions .
  • In Vivo Efficacy : In animal models, similar compounds have shown promise in reducing tumor growth rates, suggesting that this compound may warrant further exploration in cancer therapy contexts .
  • Binding Affinity Studies : Structural investigations revealed that the compound binds effectively to ATP-binding sites on target proteins, which is crucial for designing new inhibitors based on its structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Compound A’s properties, we compare it to three structurally related compounds (Table 1):

Table 1: Structural and Physicochemical Comparisons

Parameter Compound A (1RQ Ligand) Compound B (3YZ Ligand) Compound C (EP 1 808 168 B1) Compound D (Parchem 2385-87-7)
Molecular Formula C₃₀H₂₈N₆O₂ C₂₈H₃₁N₇O₂ C₂₄H₂₆N₆O₃S C₂₀H₂₁N₃O
Molecular Weight 504.58 497.60 478.57 319.40
Chiral Centers 1 2 0 0
Aromatic Bonds 27 20 22 18
Key Substituents Naphthalen-2-yl, hydroxy Pyrrolo[2,3-b]pyridin-2-yl Methanesulfonylphenyl Phenyl, cyclopropylamino

Functional Group Analysis

  • Benzimidazole vs. Pyrrolopyridine (Compound B): Compound A’s benzimidazole core is replaced with a pyrrolo[2,3-b]pyridine in Compound B . This substitution reduces aromatic bonds (20 vs. 27) and increases solubility, as pyrrolopyridines are less hydrophobic than benzimidazoles .
  • Naphthalenyl vs. Methanesulfonylphenyl (Compound C) :
    Compound C (from EP 1 808 168 B1) replaces the naphthalenyl group with a methanesulfonylphenyl substituent . The sulfonyl group enhances polarity and may improve water solubility, albeit at the cost of reduced hydrophobic binding affinity compared to Compound A’s naphthalenyl moiety.

  • Piperidine Linker Modifications (Compound D): Compound D (Parchem 2385-87-7) lacks the pyrimidine bridge and benzimidazole, instead featuring a phenyl group directly attached to the piperidine. This simplification reduces molecular weight (319.40 vs.

Q & A

Q. What spectroscopic methods are recommended for characterizing the molecular structure of this compound?

Answer: The compound should be characterized using a combination of 1H-NMR, 13C-NMR, IR spectroscopy, and mass spectrometry (FAB-MS) . For example:

  • 1H-NMR (200–300 MHz, DMSO-d6) to identify aromatic protons, piperidine/cyclopropyl groups, and hydroxy signals.
  • 13C-NMR to confirm carbonyl (C=O) and aromatic carbon environments.
  • IR spectroscopy (KBr pellet) to detect functional groups like C=O (~1650–1750 cm⁻¹) and O-H (~3200–3600 cm⁻¹).
  • FAB mass spectrometry to verify the molecular ion peak at m/z 504.582 (C₃₀H₂₈N₆O₂) .

Example Workflow :

  • Dissolve the compound in DMSO-d6 for NMR analysis.
  • Prepare a KBr pellet for IR.
  • Use high-resolution mass spectrometry to confirm molecular weight .

Q. What synthetic routes are documented for this compound?

Answer: While direct synthesis protocols are not fully detailed in the evidence, analogous methods for structurally related compounds involve:

  • Multi-step heterocyclic coupling :

Condensation of benzimidazole precursors with substituted pyrimidines.

Introduction of the cyclopropyl group via nucleophilic substitution or amide coupling.

Chiral resolution (e.g., using (3R)-piperidine derivatives) to ensure stereochemical purity .

  • Key Reagents : Phosphorus oxychloride (POCl₃) for pyrimidine activation, palladium catalysts for cross-coupling, and chiral auxiliaries for stereocontrol .

Q. How are key physicochemical properties (e.g., solubility, stability) determined?

Answer:

  • Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (dichloromethane) using UV-Vis spectroscopy or gravimetric analysis.
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC or LC-MS for decomposition products .
  • Melting Point : Use differential scanning calorimetry (DSC) or capillary methods (reported for similar compounds: 180–220°C) .

Advanced Research Questions

Q. How can crystallographic data refinement challenges be addressed for this compound?

Answer:

  • Use SHELX software (e.g., SHELXL for refinement) to handle high-resolution X-ray diffraction data.
  • Address twinning or disorder by:

Applying restraints to cyclopropane and piperidine ring geometries.

Validating hydrogen bonding (e.g., hydroxy → pyrimidine interactions) with electron density maps.

Cross-checking with molecular dynamics simulations or alternative refinement tools (e.g., PHENIX) .

  • Example : SHELX’s robust handling of aromatic stacking in benzimidazole derivatives ensures accurate anisotropic displacement parameters .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Answer:

  • Core Modifications : Compare analogues with substitutions on the benzimidazole (e.g., 6-hydroxy vs. 6-methoxy) or pyrimidine rings.
  • Biological Assays : Test inhibitory activity against target enzymes (e.g., IGF-1R kinase) using IC₅₀ measurements.
  • ADME Profiling : Assess CYP450 inhibition (e.g., CYP3A4), plasma protein binding, and solubility to optimize pharmacokinetics .
  • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. How can discrepancies in analytical data (e.g., NMR vs. computational predictions) be resolved?

Answer:

  • Validation Steps :

Re-examine sample purity via HPLC.

Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09).

Confirm stereochemistry via chiral HPLC or X-ray crystallography .

  • Case Study : For the (3R)-piperidine moiety, chiral chromatography (Chiralpak AD-H column) resolves enantiomeric excess discrepancies .

Q. What methodologies are employed to study interactions with biological targets (e.g., kinases)?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) using immobilized kinase domains.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions.
  • Cellular Assays : Evaluate downstream signaling (e.g., phosphorylation inhibition via Western blot) in cancer cell lines .

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